molecular formula C24H33N3O B079848 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 14760-56-6

1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No. B079848
CAS RN: 14760-56-6
M. Wt: 379.5 g/mol
InChI Key: IZWQHRNZQYGTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine, also known as SCH23390, is a selective dopamine D1 receptor antagonist. It is widely used in scientific research for its ability to block the effects of dopamine on the D1 receptor.

Mechanism of Action

1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine acts as a competitive antagonist at the dopamine D1 receptor. It binds to the receptor and prevents dopamine from binding, thereby blocking the effects of dopamine on the receptor. This leads to a decrease in the activity of neurons that are stimulated by dopamine.
Biochemical and Physiological Effects:
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has been shown to decrease the release of dopamine in the brain, leading to a decrease in the activity of neurons that are stimulated by dopamine. This can result in a decrease in reward-related behaviors, such as drug-seeking behavior. Additionally, 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has been shown to impair learning and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to specifically study the effects of dopamine on this receptor, without affecting other dopamine receptors. However, one limitation is that 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is not very potent, meaning that high concentrations may be required to achieve the desired effects.

Future Directions

There are many potential future directions for research involving 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine. One area of interest is the role of dopamine in psychiatric disorders, such as schizophrenia and depression. Additionally, researchers may investigate the potential therapeutic uses of 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine, such as in the treatment of addiction or memory disorders. Finally, future research may focus on developing more potent and selective dopamine D1 receptor antagonists.

Synthesis Methods

1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine can be synthesized using a variety of methods, including the reaction of 1-phenyl-1,2,3,4-tetrahydroisoquinoline with 4-(2-hydroxyethyl)piperazine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine.

Scientific Research Applications

1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is commonly used in scientific research as a tool to study the dopamine D1 receptor. It has been used in studies to investigate the role of dopamine in reward-related behaviors, drug addiction, and schizophrenia. Additionally, 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has been used to study the effects of dopamine on learning and memory.

properties

CAS RN

14760-56-6

Product Name

1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Molecular Formula

C24H33N3O

Molecular Weight

379.5 g/mol

IUPAC Name

2-[4-[2-(3-phenyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C24H33N3O/c28-19-18-26-14-12-25(13-15-26)16-17-27-20-23(21-6-2-1-3-7-21)11-10-22-8-4-5-9-24(22)27/h1-9,23,28H,10-20H2

InChI Key

IZWQHRNZQYGTJG-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)CCN4CCN(CC4)CCO

Canonical SMILES

C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)CCN4CCN(CC4)CCO

synonyms

4-[2-(2,3,4,5-Tetrahydro-3-phenyl-1H-1-benzazepin-1-yl)ethyl]-1-piperazineethanol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.